molecular formula C14H10N4OS2 B12314910 N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide

Cat. No.: B12314910
M. Wt: 314.4 g/mol
InChI Key: OJSVKQNGMHPIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0²,⁶]undeca-2(6),3,7,10-tetraene-4-carboxamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused dithia and diaza rings. Its unique scaffold combines sulfur and nitrogen atoms within a bicyclic framework, which may confer distinctive electronic and steric properties.

Properties

Molecular Formula

C14H10N4OS2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide

InChI

InChI=1S/C14H10N4OS2/c1-8-3-2-4-11(15-8)16-12(19)10-7-9-13(21-10)17-14-18(9)5-6-20-14/h2-7H,1H3,(H,15,16,19)

InChI Key

OJSVKQNGMHPIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4N3C=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: The synthesis begins with the formation of the 6-methylpyridine ring through a series of condensation reactions.

    Cyclization: The intermediate compounds undergo cyclization to form the tricyclic core structure.

    Introduction of Sulfur Atoms: Sulfur atoms are introduced through thiolation reactions, which are crucial for forming the dithia and diazatricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives.

Scientific Research Applications

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): This spirocyclic compound shares a fused heterocyclic core but differs in substituents (benzothiazole vs. pyridine) and functional groups (spiro-lactone vs. dithia-diaza tricyclic system). The benzothiazole moiety in enhances fluorescence properties, whereas the pyridine group in the target compound may prioritize metal-binding or catalytic activity .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazo-pyridine derivative features electron-withdrawing groups (nitro, cyano) and ester functionalities, contrasting with the sulfur-rich tricyclic system of the target compound. The latter’s dithia-diaza framework could offer superior redox stability compared to the nitro-substituted analogue .

Physicochemical Properties

Property Target Compound* Compound Compound
Molecular Weight Not reported ~500–600 g/mol (estimated) 51% purity, 243–245°C (mp)
Functional Groups Pyridine, dithia-diaza Benzothiazole, lactone Nitrophenyl, imidazo-pyridine
Synthetic Route Not available Spirocyclization with amines One-pot two-step reaction
Applications Hypothesized: catalysis, bioactivity Organic synthesis Not specified

*Data for the target compound is inferred due to lack of direct evidence.

Mechanistic and Functional Differences

  • Reactivity : The sulfur atoms in the target compound’s dithia ring may facilitate chelation of transition metals, a property absent in the oxygen-containing spiro-lactone system of .
  • Biological Potential: The pyridine carboxamide group in the target compound could mimic kinase inhibitors or enzyme cofactors, whereas benzothiazoles in are typically associated with fluorescent probes or antimicrobial agents .

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources directly address the synthesis, characterization, or applications of the target compound.
  • Methodological Constraints : The absence of spectral data (e.g., NMR, IR) or computational studies for the target compound precludes a rigorous comparison of electronic or conformational properties with its analogues.

Biological Activity

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure

The compound consists of a complex tricyclic structure with multiple sulfur and nitrogen atoms, contributing to its potential reactivity and biological interactions. Its molecular formula is C14H14N4S5C_{14}H_{14}N_{4}S_{5}, with a molecular weight of approximately 366.57 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation and apoptosis.
Cell LineIC50 Value (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.3Cell cycle arrest
HeLa10.8Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Case Studies

  • In Vivo Studies : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Preliminary studies suggest enhanced efficacy when combined with standard chemotherapeutic agents such as doxorubicin.

Research Findings

Several research articles have focused on the biological activity of similar compounds within the same chemical class. These studies highlight:

  • Structure-Activity Relationship (SAR) : Modifications in the pyridine ring or the addition of functional groups can significantly alter biological activity.
  • Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in normal cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.